

Preclinical Synergy of SR-4370 and Enzalutamide: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	SR-4370	
Cat. No.:	B15584493	Get Quote

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This guide provides a comprehensive comparison of the preclinical data on the synergistic effects of **SR-4370**, a selective Class I histone deacetylase (HDAC) inhibitor, and enzalutamide, a second-generation androgen receptor (AR) antagonist, in prostate cancer models. The information presented herein is intended for researchers, scientists, and drug development professionals.

Preliminary preclinical evidence suggests that the combination of **SR-4370** and enzalutamide offers a promising therapeutic strategy to enhance anti-tumor efficacy and overcome resistance to enzalutamide in castration-resistant prostate cancer (CRPC).[1] An abstract presented at the American Association for Cancer Research (AACR) Annual Meeting in 2019 first highlighted this synergy, reporting that **SR-4370** sensitized castration-resistant C4-2 prostate cancer cells to enzalutamide.[2][3]

Mechanism of Synergy

Enzalutamide functions by directly targeting the androgen receptor, a key driver of prostate cancer growth.[1] However, resistance to enzalutamide often develops through mechanisms such as AR mutations, the expression of AR splice variants (like AR-V7), or the activation of alternative survival pathways.[1]



SR-4370, a potent and selective inhibitor of Class I HDACs (HDAC1, HDAC2, and HDAC3), is believed to counteract these resistance mechanisms.[1][4] By inhibiting HDACs, SR-4370 is proposed to increase histone acetylation, leading to a more open chromatin state.[1] This may facilitate the re-expression of tumor suppressor genes and repress the expression of genes contributing to tumor growth and enzalutamide resistance.[1] Preclinical studies have indicated that SR-4370 can suppress AR signaling.[1][4] The proposed synergy stems from enzalutamide's direct AR antagonism complemented by SR-4370's epigenetic modulation of the tumor cell's chromatin landscape, potentially downregulating drivers of resistance.[1]

Data Presentation

While detailed quantitative data from peer-reviewed publications on the combination of **SR-4370** and enzalutamide are not yet available, the following tables summarize the expected outcomes based on the 2019 AACR abstract and the known mechanisms of each compound. [1][2]

Table 1: In Vitro Efficacy in Enzalutamide-Resistant Prostate Cancer Cells (e.g., C4-2)

Treatment Group	Expected Outcome on Cell Viability	Expected Outcome on Apoptosis
Vehicle Control	Baseline Proliferation	Baseline Apoptosis
Enzalutamide (monotherapy)	Minimal to moderate inhibition	Minimal increase
SR-4370 (monotherapy)	Moderate inhibition	Moderate increase
SR-4370 + Enzalutamide	Synergistic inhibition (significant reduction)	Synergistic increase (significant induction)

Table 2: Effects on Androgen Receptor (AR) Signaling



Treatment Group	Expected Full- Length AR Expression	Expected AR Splice Variant (e.g., AR- V7) Expression	Expected AR Target Gene (e.g., PSA) Expression
Vehicle Control	Baseline	Baseline	Baseline
Enzalutamide (monotherapy)	Potential for upregulation in resistant cells	Potential for upregulation in resistant cells	Inhibition (may be overcome in resistant cells)
SR-4370 (monotherapy)	Downregulation	Downregulation	Downregulation
SR-4370 + Enzalutamide	Significant downregulation	Significant downregulation	Significant and sustained downregulation

Table 3: In Vivo Efficacy in Xenograft Models of Enzalutamide-Resistant Prostate Cancer

Treatment Group	Expected Tumor Growth Inhibition	Expected Impact on Tumor Biomarkers (e.g., Ki-67)
Vehicle Control	Progressive tumor growth	High proliferation index
Enzalutamide (monotherapy)	Minimal to moderate delay in tumor growth	Minor reduction in proliferation
SR-4370 (monotherapy)	Moderate tumor growth inhibition	Moderate reduction in proliferation
SR-4370 + Enzalutamide	Significant and sustained tumor growth inhibition/regression	Significant reduction in proliferation

Experimental Protocols

The following are representative experimental protocols that would be utilized in preclinical studies to evaluate the synergy between **SR-4370** and enzalutamide.



In Vitro Cell Viability Assay (MTS/MTT Assay)

- Cell Culture: Human prostate cancer cell lines, including enzalutamide-sensitive (e.g., LNCaP) and enzalutamide-resistant (e.g., C4-2, 22Rv1) lines, are cultured in appropriate media.
- Drug Treatment: Cells are seeded in 96-well plates and treated with a dose range of SR-4370, enzalutamide, or the combination of both drugs for 72 hours.
- MTS/MTT Reagent Addition: Following treatment, a tetrazolium-based reagent (MTS or MTT) is added to each well and incubated.
- Data Acquisition: The absorbance is measured using a microplate reader to determine the percentage of viable cells relative to the vehicle-treated control.
- Data Analysis: The half-maximal inhibitory concentration (IC50) for each treatment is calculated. The synergistic, additive, or antagonistic effects of the drug combination are determined by calculating the Combination Index (CI) using software such as CompuSyn. A CI value less than 1 indicates synergy.

Western Blot Analysis

- Cell Lysis: Prostate cancer cells are treated with **SR-4370**, enzalutamide, or the combination for a specified time (e.g., 24-48 hours). Cells are then lysed to extract total protein.
- Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies
 against proteins of interest (e.g., full-length AR, AR-V7, PSA, cleaved PARP, and a loading
 control like GAPDH).
- Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence



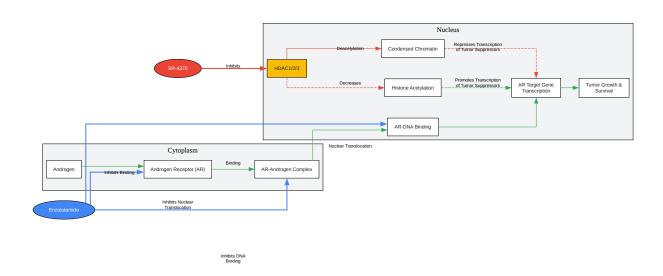
(ECL) substrate.

In Vivo Xenograft Studies

- Animal Model: Male immunodeficient mice (e.g., NOD/SCID) are used.
- Tumor Implantation: Enzalutamide-resistant prostate cancer cells (e.g., C4-2) are subcutaneously injected into the flanks of the mice.
- Treatment: Once tumors reach a palpable size, mice are randomized into four groups: vehicle control, enzalutamide alone, SR-4370 alone, and the combination of SR-4370 and enzalutamide. Drugs are administered according to a predetermined schedule and dosage.
- Tumor Measurement: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).
- Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for immunohistochemical analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., TUNEL).

Visualizations

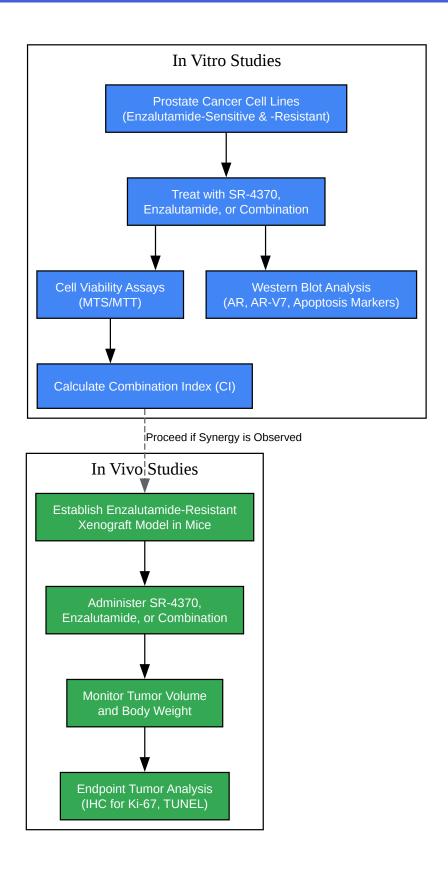




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Caption: Proposed mechanism of **SR-4370** and enzalutamide synergy.





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Caption: Preclinical experimental workflow for evaluating synergy.



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